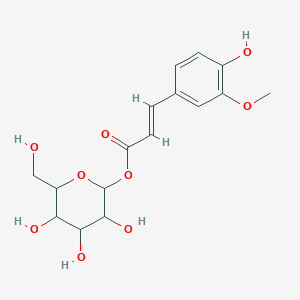

1-O-feruloyl-beta-D-glucose

説明

Structure

3D Structure

特性

CAS番号 |

7196-71-6 |

|---|---|

分子式 |

C16H20O9 |

分子量 |

356.32 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)18)3-5-12(19)25-16-15(22)14(21)13(20)11(7-17)24-16/h2-6,11,13-18,20-22H,7H2,1H3/t11-,13-,14+,15-,16+/m1/s1 |

InChIキー |

JWRQVQWBNRGGPK-JZYAIQKZSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O |

異性体SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

正規SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O |

melting_point |

123-126°C |

物理的記述 |

Solid |

同義語 |

1-[3-(4-Hydroxy-3-methoxyphenyl)-2-propenoate] β-D-Glucopyranose; 1-(4-Hydroxy-3-methoxycinnamate)glucopyranose; 1-(4-Hydroxy-3-methoxycinnamate) β-D-Glucopyranose; 4-Hydroxy-3-methoxy-_x000B_Cinnamic Acid β-D-glucopyranosyl Ester; 1-Ferulylglucose; Ferul |

製品の起源 |

United States |

Natural Occurrence and Ecological Distribution

Taxonomic and Geographic Distribution in Plant Species

This feruloyl derivative has been identified across a diverse range of plant species, indicating a widespread, though not universal, distribution throughout the plant kingdom.

1-O-feruloyl-beta-D-glucose has been documented in several angiosperm species. Notable examples include:

Oryza sativa (Rice): This compound is found in rice, particularly in red rice varieties. It is considered a component of the plant's secondary metabolism. nih.gov

Luffa aegyptiaca (Sponge Gourd): Also known as Luffa cylindrica, this plant contains this compound in its fruits. ebi.ac.ukacs.org Research has identified it as one of the hydrophilic antioxidant constituents. acs.org

Impatiens species: The presence of this compound has been noted in species of the genus Impatiens.

The accumulation of this compound is not uniform throughout the plant, with concentrations varying between different tissues and organs.

Fruits: The compound has been identified in the fruits of Luffa aegyptiaca and Capsicum annuum (bell pepper). ebi.ac.ukhmdb.cafoodb.ca In Opuntia ficus-indica (prickly pear), it is also found in the fruit. nih.gov

Leaves: While specific studies on leaf concentration are less common, the general distribution of phenolic compounds suggests its likely presence in the leaves of the species mentioned.

Callus Cultures: Studies on strawberry (Fragaria x ananassa) callus cultures have successfully identified and analyzed the presence of this compound. ebi.ac.uk

Beyond the examples above, this compound has been identified in a variety of other plant families, demonstrating its broad taxonomic distribution.

Camellia sinensis (Tea): This compound is found in the tea plant.

Ligustrum obtusifolium (Border Privet): It has been identified in this species of the olive family.

Artemisia annua (Sweet Wormwood): This plant, a member of the Asteraceae family, is known to contain a variety of phenolic compounds, and while specific data on this compound is part of its broader chemical profile, detailed quantitative analysis in readily available literature is sparse.

Turbinicarpus lophophoroides and Opuntia ficus-indica (Cacti): The presence of this compound has been reported in these species from the Cactaceae family, particularly in the fruit of Opuntia ficus-indica. nih.gov

Table 1: Documented Presence of this compound in Various Plant Species

| Family | Species | Common Name | Plant Part(s) |

|---|---|---|---|

| Poaceae | Oryza sativa | Rice | Grain |

| Cucurbitaceae | Luffa aegyptiaca | Sponge Gourd | Fruit |

| Balsaminaceae | Impatiens spp. | Impatiens | - |

| Theaceae | Camellia sinensis | Tea | Leaves |

| Oleaceae | Ligustrum obtusifolium | Border Privet | - |

| Asteraceae | Artemisia annua | Sweet Wormwood | - |

| Cactaceae | Opuntia ficus-indica | Prickly Pear | Fruit |

| Rosaceae | Fragaria x ananassa | Strawberry | Callus Culture |

| Solanaceae | Capsicum annuum | Bell Pepper | Fruit |

Quantitative Variation Across Cultivars and Developmental Stages

The concentration of this compound can vary significantly, not only between different species but also among cultivars of the same species and at different stages of plant development.

In strawberry (Fragaria x ananassa) callus cultures, the content of this compound was observed to be highest as the callus growth ceased. ebi.ac.uk Its subsequent decrease was linked to an increase in the production of ferulic acid, suggesting a metabolic conversion. ebi.ac.uk Similarly, in carnation (Dianthus caryophyllus) petals, the concentration of this compound, which constituted about 0.1% of the dry weight at the preclimacteric stage, fell sharply during the climacteric stage when ethylene (B1197577) production peaked and the flowers began to senesce. ebi.ac.uk

Metabolomic studies of Luffa aegyptiaca fruits at different maturation stages revealed that young, edible fruits were generally more enriched in various metabolites, including phenolic glycosides, compared to the fully mature, fibrous fruits. nih.gov This suggests that the concentration of this compound is likely higher in the younger fruits.

Environmental and Biotic Factors Influencing In Planta Accumulation

The in-planta accumulation of secondary metabolites like this compound is influenced by a range of environmental and biotic factors. These stressors can alter the plant's metabolism, leading to either an increase or decrease in the production of these compounds. nih.gov

Abiotic stresses such as high temperature, drought, and UV radiation are known to affect the biosynthesis of phenolic compounds. nih.gov For instance, drought stress has been shown to lead to a high accumulation of 3-feruloyl quinic acid, a related phenolic acid, in wheat genotypes, which helps in regulating osmotic balance. tandfonline.com While direct evidence for this compound is specific, it is plausible that similar stressors would impact its accumulation. Ferulic acid, a precursor, is anchored to cell wall polysaccharides and plays a role in the plant's response to environmental stress and pathogens. mdpi.comresearchgate.net The process of feruloylation is integral to cell wall structure and defense, suggesting that factors triggering defense responses could modulate the pool of feruloyl esters, including this compound. mdpi.comresearchgate.net

Biotic factors, such as pathogen attacks, also trigger defense mechanisms in plants, which often involve the production of phenolic compounds. The cross-linking of ferulates in the cell wall is a key defense strategy, and the pool of available feruloyl esters would be critical in this response. researchgate.netosti.gov Therefore, it is reasonable to infer that biotic stress could lead to changes in the accumulation of this compound as the plant mobilizes its chemical defenses.

Biosynthesis and Metabolic Engineering Pathways

Enzymatic Glycosylation Mechanisms

The attachment of a glucose molecule to ferulic acid is a critical step in the formation of 1-O-feruloyl-beta-D-glucose. This process, known as glycosylation, is catalyzed by a class of enzymes called glycosyltransferases. Specifically, acyl-glucose-dependent glycosyltransferases play a pivotal role in these transformations.

Acyl-glucose-dependent glycosyltransferases involved in the metabolism of compounds like this compound have been identified and characterized in several plant species. Notably, some of these enzymes belong to the Glycoside Hydrolase Family 1 (GH1). While many GH1 enzymes are known for their hydrolytic (glycoside-breaking) activity, some members have evolved to catalyze transglycosylation reactions, where a glycosyl group is transferred from one molecule to another.

In carnation (Dianthus caryophyllus) and delphinium (Delphinium grandiflorum), novel acyl-glucose-dependent anthocyanin glucosyltransferases (AA5GT and AA7GT) have been characterized. These enzymes, which show high similarity to GH1 proteins, utilize aromatic acyl-glucoses as sugar donors for the glucosylation of anthocyanins ebi.ac.uk. This discovery suggests that plants possess a mechanism for transferring glucose from an acylated glucose donor, a process central to the metabolism of this compound.

A well-characterized example of a GH1 transglycosidase is Os9BGlu31 from rice (Oryza sativa). This vacuolar enzyme demonstrates the capacity to transfer glucose between phenolic acids, phytohormones, and flavonoids. Significantly, it exhibits high activity with feruloyl-glucose as a glucose donor, indicating its role in the equilibration of phenylpropanoid glycoconjugates nih.gov. The characterization of such enzymes provides insight into the dynamic nature of glycosylation and the role of GH1 enzymes in expanding the diversity of glycoconjugates in plants nih.gov.

| Enzyme | Source Organism | Function | Significance |

|---|---|---|---|

| AA5GT/AA7GT | Carnation/Delphinium | Glucosylation of anthocyanins using acyl-glucose donors. | Demonstrates the use of acyl-glucoses as sugar donors by GH1-like enzymes ebi.ac.uk. |

| Os9BGlu31 | Rice (Oryza sativa) | Transfers glucose between phenolic acids, phytohormones, and flavonoids, with high activity for feruloyl-glucose nih.gov. | Highlights the role of GH1 transglycosidases in the metabolism and equilibration of phenylpropanoid glucose esters nih.gov. |

The enzymatic formation of this compound is a highly specific process. The responsible glycosyltransferases exhibit both substrate specificity, meaning they preferentially act on certain molecules, and regioselectivity, meaning they catalyze the formation of a bond at a specific position on the substrate.

Uridine diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are a large family of enzymes that glycosylate a wide array of plant secondary metabolites. Many UGTs exhibit regioselectivity, transferring a glucose moiety to a specific hydroxyl or carboxyl group on the acceptor molecule. For instance, studies on the glucosylation of caffeic acid, a compound structurally related to ferulic acid, have identified UGTs that specifically target the 3-hydroxyl or 4-hydroxyl group, as well as the carboxyl group to form a glucose ester researchgate.net. This demonstrates the capacity of plant enzymes to precisely control the position of glycosylation.

The rice transglycosidase Os9BGlu31 also displays clear substrate preferences. It shows the highest activity with 1-O-acyl-β-D-glucose esters of phenolic acids, such as feruloyl-glucose, 4-coumaroyl-glucose, and sinapoyl-glucose, as glucose donors. The free acids of these compounds are also the most effective acceptors, suggesting a specific role for this enzyme in the metabolism of these particular phenylpropanoid derivatives nih.gov. This specificity ensures the efficient synthesis and interconversion of these bioactive compounds within the plant cell.

Beyond being a storage form of ferulic acid, this compound is an active intermediate in plant secondary metabolism, functioning as a donor of the feruloyl group in transacylation reactions . This process involves the transfer of the feruloyl moiety from the glucose molecule to another acceptor molecule, leading to the synthesis of more complex phenolic compounds.

A notable example of this is in the biosynthesis of certain betacyanins, a class of red and violet pigments found in plants of the order Caryophyllales. In this pathway, this compound can serve as the acyl donor for the acylation of the betacyanin structure . Similarly, it can participate in the synthesis of glucose polyesters, where the feruloyl group is transferred to a growing polyester (B1180765) chain .

The transglycosidase activity of enzymes like Os9BGlu31 further illustrates the role of this compound as an acyl donor. This enzyme can transfer the glucose from feruloyl-glucose to other acceptor molecules, and conversely, can use other glucose donors to glycosylate ferulic acid nih.gov. This highlights the dynamic equilibrium and the central role of this compound in the metabolic grid of phenylpropanoids.

Precursor Metabolism and Pathway Integration

The biosynthesis of this compound is intrinsically linked to the broader metabolic pathways of the plant, particularly the phenylpropanoid pathway, which supplies the necessary precursors.

The ferulic acid moiety of this compound is a direct product of the phenylpropanoid pathway researchgate.netbioone.orgnih.govnih.gov. This fundamental pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to various hydroxycinnamic acids.

The key enzymes involved in the synthesis of ferulic acid include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid researchgate.netnih.gov.

Cinnamate (B1238496) 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid researchgate.netnih.gov.

p-Coumarate 3-hydroxylase (C3H): Adds a second hydroxyl group to p-coumaric acid to form caffeic acid researchgate.net.

Caffeic acid O-methyltransferase (COMT) or Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeic acid or its CoA ester to yield ferulic acid or feruloyl-CoA, respectively researchgate.netbioone.orgnih.gov.

Once ferulic acid is synthesized, it can be activated to feruloyl-CoA or directly glucosylated by a UDP-glucose:hydroxycinnamic acid O-glucosyltransferase to form the this compound ester .

| Enzyme | Abbreviation | Reaction Catalyzed |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Phenylalanine → Cinnamic acid researchgate.netnih.gov |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid researchgate.netnih.gov |

| p-Coumarate 3-hydroxylase | C3H | p-Coumaric acid → Caffeic acid researchgate.net |

| Caffeic acid O-methyltransferase | COMT | Caffeic acid → Ferulic acid researchgate.netnih.gov |

The pool of this compound in plant cells is not static but is subject to dynamic interconversion with free ferulic acid and other related derivatives. This metabolic flexibility allows the plant to regulate the levels of these compounds in response to developmental and environmental cues.

A key enzyme in this process is beta-glucosidase . This enzyme can hydrolyze the ester bond in this compound, releasing free ferulic acid and glucose ebi.ac.uk. This reaction is essentially the reverse of the glycosylation step. The activity of beta-glucosidases can be correlated with changes in the levels of this compound and ferulic acid. For example, in strawberry callus cultures, a decrease in the content of this compound was accompanied by an increase in both ferulic acid production and beta-glucosidase activity ebi.ac.uk.

This interconversion is crucial for cellular homeostasis. The glycosylated form, this compound, is generally more water-soluble and can be stored in the vacuole. When needed, the free ferulic acid can be released through the action of beta-glucosidases to participate in various physiological processes, such as cell wall biosynthesis or defense responses.

Regulation of Biosynthesis and Catabolism In Planta

The concentration of this compound in plant tissues is not static; it is dynamically regulated through a balance of synthesis (biosynthesis) and breakdown (catabolism). This regulation allows the plant to control the availability of ferulic acid for various metabolic processes in response to both internal developmental cues and external environmental signals. The metabolic flux is modulated by hormonal signals, stress factors, and the activities of specific enzymes.

The biosynthesis of phenylpropanoids, including ferulic acid and its glucose conjugates, is a key component of the plant's response to environmental challenges. The accumulation of these compounds is often modulated by plant hormones that mediate stress and defense signaling, such as jasmonates, salicylic (B10762653) acid, and abscisic acid.

Jasmonates (e.g., Methyl Jasmonate - MeJA): Methyl jasmonate is a crucial signaling molecule involved in plant defense against herbivores and pathogens. mdpi.comlublin.pl Application of MeJA has been shown to enhance the production of various secondary metabolites, including flavonoids and phenolic compounds, in numerous plant species. mdpi.comnih.gov As a defense-related hormone, MeJA can trigger the expression of genes involved in the phenylpropanoid pathway, leading to an increased synthesis of precursors for this compound.

Salicylic Acid (SA): Salicylic acid is a key hormone in the plant's systemic acquired resistance (SAR) pathway, which provides long-lasting defense against a broad spectrum of pathogens. nih.gov SA acts as a stress signal, and its application can modulate the production of phenolic metabolites. nih.govimrpress.com In hairy root cultures of the cactus Turbinicarpus lophophoroides, which were found to produce feruloyl-glucoside, salicylic acid acted as an effective elicitor for the production of other secondary metabolites. researchgate.net This indicates its role in stimulating metabolic pathways that could influence the pool of ferulic acid and its derivatives.

Abscisic Acid (ABA) and Abiotic Stress: Abscisic acid is a primary hormone involved in mediating plant responses to abiotic stresses like drought and salinity. mdpi.com A common mechanism for regulating hormone activity is through conjugation with glucose, forming compounds like ABA-glucose ester (ABA-GE). mdpi.comresearchgate.netnih.gov This process is analogous to the formation of this compound. Water stress can affect the levels of both free ABA and ABA-GE, demonstrating how environmental stress directly alters the balance between a free compound and its glucose ester form. nih.gov Similarly, abiotic stresses that trigger ABA signaling can be expected to modulate the metabolic flux towards or away from the storage of ferulic acid as this compound.

The table below summarizes the influence of these key modulators on related metabolic pathways.

| Modulator | Type | General Effect on Secondary Metabolism |

| Methyl Jasmonate (MeJA) | Plant Hormone | Induces defense responses; enhances production of phenolic compounds and flavonoids. mdpi.commdpi.com |

| Salicylic Acid (SA) | Plant Hormone | Mediates systemic acquired resistance; modulates production of phenolic metabolites. nih.govnih.gov |

| Abscisic Acid (ABA) | Plant Hormone | Mediates responses to abiotic stress; its own concentration is regulated via glucose conjugation. mdpi.com |

| Environmental Stress | External Factor | Triggers hormonal responses that alter the biosynthesis of phenylpropanoids. |

The concentration of this compound is directly controlled by the interplay between synthesizing and hydrolyzing enzymes. These enzymatic activities provide a precise mechanism for managing the pool of bioactive ferulic acid.

Biosynthesis by Glucosyltransferases: The formation of this compound is catalyzed by UDP-glucose:hydroxycinnamic acid O-glucosyltransferases (UGTs). These enzymes transfer a glucose molecule from an activated sugar donor, UDP-glucose, to the carboxylic acid group of ferulic acid. This reaction creates the high-energy 1-O-acyl ester bond. Enzymes belonging to the UGT84 family have been identified as being responsible for this activity in various plants.

Catabolism by Beta-glucosidases: The release of free ferulic acid from its glucose ester storage form is accomplished by the hydrolytic activity of beta-glucosidases (BGLU). These enzymes cleave the ester bond, yielding free ferulic acid and glucose. This process is critical for mobilizing ferulic acid so it can be used for the synthesis of other compounds, such as cell wall components or defense molecules. For instance, in strawberry callus cultures, a decrease in the content of this compound was observed to coincide with a marked increase in beta-glucosidase activity, leading to a rise in free ferulic acid.

The dynamic regulation by these two key enzyme families is summarized below.

| Process | Enzyme Class | Substrates | Products | Metabolic Function |

| Biosynthesis | UDP-glucosyltransferase (UGT) | Ferulic acid + UDP-glucose | This compound + UDP | Storage and transport of ferulic acid |

| Catabolism | Beta-glucosidase (BGLU) | This compound + H₂O | Ferulic acid + Glucose | Release of active ferulic acid |

Contribution to Specialized Metabolic Networks (e.g., Betalain Biosynthesis)

Beyond its role as a storage molecule, this compound is an active intermediate in specialized metabolic pathways, most notably in the biosynthesis of acylated betacyanins. Betalains are nitrogen-containing pigments responsible for the red-violet and yellow colors in plants of the order Caryophyllales, where they replace anthocyanins. wikipedia.org

The structural diversity of betacyanins is enhanced by acylation, where a hydroxycinnamic acid, such as ferulic acid, is attached to the glucose moiety of the core betacyanin structure. In this process, this compound functions as an energy-rich acyl donor. The high-energy ester bond in the molecule facilitates the transfer of the feruloyl group to the betacyanin backbone without the need for coenzyme A (CoA) or ATP activation at the site of the reaction.

This transfer is catalyzed by a specific class of enzymes known as hydroxycinnamoyltransferases or acyl-glucose-dependent acyltransferases. For example, in the biosynthesis of celosianin II (feruloylamaranthin), the enzyme 1-O-hydroxycinnamoyl-β-glucose: amaranthin (B1234804) O-hydroxycinnamoyl transferase uses a hydroxycinnamoyl-glucose molecule to transfer the acyl group to the glucosyl moiety of amaranthin. nih.gov This enzyme shows high specificity for its substrates, indicating a precisely regulated pathway for creating complex, acylated pigments. nih.gov This role establishes this compound not merely as a metabolic endpoint but as a pivotal substrate for generating chemical diversity in specialized plant products.

Chemoenzymatic and Biotechnological Synthesis Methodologies

Chemical Synthesis Routes for Research Reference Standards

Chemical synthesis provides essential, highly purified reference standards of 1-O-feruloyl-beta-D-glucose for analytical and research purposes. These routes, while often complex, allow for precise structural control.

The chemical synthesis of this compound is a multi-step process that typically involves the strategic protection and deprotection of the multiple hydroxyl groups on the glucose molecule to ensure the correct ester linkage. A foundational method in glycoside synthesis is the Koenigs-Knorr reaction, which involves the reaction of a glycosyl halide with an alcohol. wikipedia.orgnih.gov In the context of this compound, this would involve reacting a protected glucose derivative, such as acetobromoglucose, with ferulic acid.

Protection of Glucose: All hydroxyl groups of glucose, except the anomeric hydroxyl group, are protected using groups like acetyl esters. This prevents unwanted side reactions.

Activation of the Anomeric Carbon: The anomeric hydroxyl group is replaced with a good leaving group, typically a halide (e.g., bromide), to form a glycosyl halide.

Glycosylation/Esterification: The glycosyl halide is then reacted with ferulic acid. The carboxyl group of ferulic acid acts as the nucleophile, attacking the anomeric carbon of the glucose derivative to form the desired ester bond. This step often requires a promoter.

Deprotection: Finally, the protecting groups on the glucose moiety are removed to yield this compound.

A critical part of this synthesis is the esterification between the anomeric hydroxyl group of beta-D-glucose and the carboxyl group of ferulic acid. chemicalbook.comnih.gov Direct esterification of ferulic acid with alcohols is a well-established chemical transformation, though achieving selectivity at the anomeric position of unprotected glucose is challenging, necessitating the multi-step protection-deprotection strategy. mdpi.com

Innovations in the chemical synthesis of glycosides like this compound focus on improving reaction efficiency, yield, and stereoselectivity while reducing the reliance on toxic reagents. In the traditional Koenigs-Knorr reaction, promoters are crucial for activating the glycosyl halide. Historically, salts of heavy metals like silver or mercury have been used. wikipedia.org

Recent advancements have explored alternative catalysts to enhance efficiency and environmental safety:

Alternative Promoters: Research has shown that other metal salts, such as cadmium carbonate, can serve as effective promoters in Koenigs-Knorr type syntheses, offering a valuable alternative to more toxic mercury or expensive silver salts. nih.gov

Amine-Promoted Glycosylation: To avoid heavy metals altogether, methods using amines to promote glycosylation have been developed, offering a more environmentally benign approach. researchgate.net

Microwave-Assisted Synthesis: The efficiency of the esterification step involving ferulic acid can be significantly enhanced through the use of microwave irradiation. This technique dramatically reduces reaction times from hours to minutes and can lead to higher yields compared to conventional heating methods. mdpi.comresearchgate.net

These innovations aim to make the synthesis of reference standards more scalable, cost-effective, and sustainable.

Biocatalytic Approaches for Targeted Production

Biocatalysis offers a powerful alternative to chemical synthesis, leveraging the high specificity of enzymes to produce this compound with excellent control over its structure.

The primary enzymes responsible for the synthesis of this compound in nature and in biotechnological applications are glycosyltransferases (GTs), specifically UDP-glucose:hydroxycinnamic acid O-glucosyltransferases. These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, Uridine Diphosphate (B83284) Glucose (UDP-glucose), to the carboxyl group of ferulic acid. sigmaaldrich.com

Researchers have successfully harnessed these enzymes for targeted production. By expressing specific plant-derived glucosyltransferase genes in microbial hosts like Escherichia coli, whole-cell biocatalysts can be created for the synthesis of feruloyl glucosides. For instance, studies have screened candidate Uridine Diphosphate-dependent Glucosyltransferases (UGTs) from Arabidopsis thaliana to identify enzymes that can synthesize feruloyl glucoside. researchgate.net One particular enzyme, AtUGT71C1, was shown to produce this compound when the recombinant E. coli was cultured with ferulic acid. researchgate.net This approach allows for the regioselective synthesis of the target compound directly from precursor molecules.

| Enzyme Source | Host Organism | Product | Conversion Rate |

| Arabidopsis thaliana (AtUGT71C1) | E. coli | Feruloyl glucoside | 1.8 µM/h researchgate.net |

| Arabidopsis thaliana (AtUGT72E2) | E. coli | Ferulic acid 4-O-glucoside | 15.8 µM/h researchgate.net |

This table showcases examples of using different glucosyltransferases for the synthesis of ferulic acid glycosides, highlighting the potential for regioselective production.

The use of enzymes for synthesizing this compound presents significant advantages over traditional chemical methods, particularly concerning stereoselectivity and environmental impact. cftri.res.inmdpi.com

Key Advantages of Biocatalysis:

High Specificity: Enzymes like glycosyltransferases exhibit remarkable regio- and stereoselectivity. mdpi.comnih.gov This means they can form the glycosidic bond at the correct position (regioselectivity) and with the specific anomeric configuration (β-linkage in this case) without the need for cumbersome protection and deprotection steps required in chemical synthesis. nih.gov

Milder Reaction Conditions: Enzymatic reactions are typically conducted in aqueous solutions under mild conditions of temperature and pH. This contrasts sharply with chemical methods that may require harsh solvents, extreme temperatures, and toxic heavy metal catalysts. cftri.res.in

Environmental Friendliness: By avoiding hazardous reagents and solvents and reducing the number of synthetic steps, biocatalysis is considered a "green" or environmentally friendly approach. mdpi.com It generates less toxic waste and is more sustainable.

Plant Cell and Organ Culture for Sustainable Production

Plant cell and organ cultures represent a promising biotechnological platform for the sustainable production of valuable secondary metabolites, including this compound. This approach involves growing plant cells, tissues (callus), or organs in a controlled, sterile environment on a nutrient medium. nih.gov

Research has demonstrated the presence and accumulation of this compound in various plant tissue cultures. For example, the compound has been identified and its concentration tracked throughout the growth cycle of callus cultures of strawberry (Fragaria x ananassa). ebi.ac.uk In these cultures, the content of this compound was observed to be highest as the callus growth ceased. ebi.ac.uk Similarly, studies on cell suspension cultures of Chenopodium rubrum also identified the accumulation of various hydroxycinnamic acid acylglycosides, including this compound.

These findings underscore the potential of plant tissue culture as a method for producing this specific compound. By optimizing culture conditions—such as nutrient media, plant growth regulators, and elicitors—it may be possible to enhance the yield and productivity of this compound, offering a sustainable and controlled production system independent of geographical and climatic constraints. nih.gov

Hairy Root Cultures as Biosynthetic Platforms

Hairy root cultures, induced by the genetic transformation of plant tissues by Rhizobium rhizogenes, have emerged as highly effective and stable platforms for the production of valuable secondary metabolites. nih.gov These cultures are characterized by their rapid growth in hormone-free media, genetic stability, and high biosynthetic capacity, making them ideal "green cell factories" for compounds like this compound. nih.gov

Several plant species have been successfully established as hairy root cultures for the synthesis of phenolic compounds. For instance, hairy root cultures of Beta vulgaris (sugar beet) are known to produce ferulic acid, a direct precursor to this compound. nii.ac.jpsemanticscholar.org Similarly, transformed root cultures of the cactus Turbinicarpus lophophoroides have been shown to produce and accumulate feruloyl-glucosides as major phenolic metabolites, which were not detected in untransformed roots. researchgate.net

Research into Chenopodium quinoa hairy roots has also demonstrated their potential as a source of bioactive compounds, providing a basis for using these cultures to produce feruloyl derivatives and other valuable metabolites. researchgate.netdntb.gov.ua The productivity of these systems can be influenced by the specific R. rhizogenes strain used for transformation and the composition of the culture medium. researchgate.net The ability to establish high-yielding, stable hairy root lines is a critical first step in developing a biotechnological source for this compound.

Table 1: Production of Ferulic Acid Derivatives in Selected Hairy Root Cultures This table summarizes the findings on the production of ferulic acid and its glucosides in different plant hairy root culture systems.

| Plant Species | Culture System | Key Compound(s) Produced | Reported Yield / Observation |

| Turbinicarpus lophophoroides | Hairy Root Culture | Feruloyl-glucoside | 2.7267 mg/g dry weight in MS medium researchgate.net |

| Beta vulgaris | Hairy Root Culture | Ferulic acid | Detected as a natural cell wall component nii.ac.jp |

| Sphagneticola calendulacea | Hairy Root Culture | Ferulic acid | 0.21 mg/g dry weight (basal level) mdpi.com |

| Brassica rapa | Hairy Root Culture | Ferulic acid | 0.33 mg/g dry weight mdpi.com |

Elicitation and Optimization Strategies in In Vitro Systems

To maximize the yield of this compound from in vitro systems like hairy root cultures, various elicitation and optimization strategies are employed. Elicitation involves the application of specific signaling molecules (elicitors) that trigger plant defense responses, often leading to a significant increase in the synthesis of secondary metabolites. mdpi.com

Methyl jasmonate (MeJa) is a widely used and effective elicitor for enhancing phenolic acid production. frontiersin.orgnih.gov For example, in hairy root cultures of Polygonum multiflorum, treatment with 50 μM of MeJa resulted in a significant increase in the content of various phenolic acids. mdpi.com Similarly, MeJa treatment has been shown to boost the production of phenolic compounds in Ficus carica and Scutellaria baicalensis hairy roots. mdpi.comnih.gov The application of elicitors like methyl jasmonate or salicylic (B10762653) acid can enhance the production of various phenolic compounds in B. vulgaris hairy roots. frontiersin.orgnih.gov

Another key optimization strategy is precursor feeding. This involves supplementing the culture medium with a biosynthetic precursor to the target compound. For the production of this compound, feeding the culture with its direct precursor, ferulic acid, can significantly increase the final yield. In hairy roots of Sphagneticola calendulacea, feeding with phenylalanine (a precursor to the phenylpropanoid pathway) increased the ferulic acid content by more than five-fold, from 0.21 mg/g to 1.19 mg/g dry weight. mdpi.com Optimizing culture conditions, such as the composition of the nutrient medium, is also crucial for maximizing both biomass growth and metabolite production. researchgate.net

Table 2: Impact of Elicitation and Precursor Feeding on Phenolic Acid Production This table provides examples of how different enhancement strategies affect the yield of ferulic acid and related compounds in hairy root cultures.

| Plant Species | Strategy | Agent & Concentration | Target Compound | Resulting Yield / Fold Increase |

| Sphagneticola calendulacea | Precursor Feeding | Phenylalanine (0.5 mM) | Ferulic acid | 5.6-fold increase (to 1.19 mg/g DW) mdpi.com |

| Polygonum multiflorum | Elicitation | Methyl Jasmonate (50 μM) | p-HBA & Salicylic Acid | 5.48-fold & 4.3-fold increase, respectively mdpi.com |

| Brassica rapa | Elicitation | Silver Nanoparticles (100 mg/L) | Ferulic acid | 1.18-fold increase (to 0.39 mg/g DW) mdpi.com |

| Ficus carica cv. Siah | Elicitation | Methyl Jasmonate (100 μM) | Gallic acid | 0.71 mg/g DW mdpi.com |

Biological Activities and Mechanistic Elucidation in Vitro and in Planta Investigations

Antioxidant Mechanisms and Cellular Protection

1-O-feruloyl-beta-D-glucose is a known antioxidant, a property conferred by its feruloyl moiety, which is derived from the hydroxycinnamic acid, ferulic acid. The chemical structure of the feruloyl group, particularly the phenolic hydroxyl group and the extended conjugation of the propenoic acid side chain, allows it to donate a hydrogen atom to stabilize free radicals, thereby terminating damaging chain reactions. This direct antioxidant action is a key feature of its biological activity.

The compound's capacity to scavenge free radicals has been demonstrated in various in vitro assays. For example, studies have shown its ability to neutralize stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). The core mechanism involves the transfer of an electron or hydrogen atom from the phenolic group of the feruloyl moiety to the radical, effectively quenching its reactivity. This function is crucial for protecting biological macromolecules, such as lipids, proteins, and DNA, from oxidative damage initiated by reactive oxygen species (ROS).

Beyond direct radical scavenging, this compound is implicated in the modulation of endogenous antioxidant defense systems, thereby helping to maintain cellular redox homeostasis. While direct studies on this specific molecule are emerging, the mechanism can be inferred from related phenolic compounds. A plausible mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of cytoprotective genes.

These genes encode for phase II detoxifying enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis and regeneration like glutamate-cysteine ligase (GCL) and glutathione reductase. For instance, a structurally related compound, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), has been shown to up-regulate HO-1 expression by stimulating the nuclear translocation of Nrf2 in HepG2 cells. This suggests that this compound may similarly enhance the cell's intrinsic antioxidant capacity, providing a more sustained protective effect against oxidative insults compared to direct scavenging alone. Studies on astragalus, which contains feruloyl derivatives, also show that its components can enhance the body's antioxidant capacity by mitigating oxidative damage and increasing levels of enzymes like glutathione peroxidase (GSH-Px).

The antioxidant efficacy of this compound is best understood in comparison to its parent compound, ferulic acid, and other related hydroxycinnamic acids. The key structural features determining the antioxidant activity of these compounds are the number and position of hydroxyl groups on the aromatic ring and the nature of the propenoic acid side chain.

Research comparing the DPPH radical scavenging activity of various hydroxycinnamic acids established a general hierarchy of potency. In one study, the order was found to be: caffeic acid > sinapic acid > ferulic acid > ferulic acid esters > p-coumaric acid. This indicates that the free carboxyl group of ferulic acid contributes more to its radical scavenging activity in this specific assay than the glucose ester form found in this compound. The presence of the bulky glucose moiety may introduce steric hindrance, slightly impeding its interaction with the DPPH radical. Similarly, in ABTS and ferric-reducing antioxidant power (FRAP) assays, ferulic acid demonstrated stronger activity than its methyl and ethyl esters.

| Compound | Key Structural Features | Relative DPPH Radical Scavenging Activity |

|---|---|---|

| Caffeic Acid | 3,4-dihydroxy (catechol) group | Very High |

| Sinapic Acid | 3,5-dimethoxy, 4-hydroxy group | High |

| Ferulic Acid | 3-methoxy, 4-hydroxy group | Moderate-High |

| This compound | Ferulic acid esterified to glucose | Moderate |

| p-Coumaric Acid | 4-hydroxy group only | Low-Moderate |

Role in Plant Stress Physiology and Defense Systems

This compound plays a significant role in helping plants tolerate abiotic stresses, most notably ultraviolet-B (UV-B) radiation. Phenolic compounds are a primary defense mechanism against UV-B damage, as their aromatic rings can absorb UV radiation, functioning as a natural sunscreen and preventing damage to sensitive cellular components like DNA.

Plants actively modulate the synthesis of such compounds in response to environmental cues. Research has shown that exposure to UV-B radiation leads to the accumulation of feruloyl glycosides in plant tissues. For example, in kale (Brassica oleracea), the concentration of feruloyl glucoside was found to increase upon UV-B exposure. Similarly, other studies on Brassica species noted an increase in compounds like disinapoyl, feruloyl-gentiobiose after UV-B treatment. This induced accumulation suggests a direct protective role. By increasing the pool of these UV-absorbing compounds in the epidermal cell layers, the plant can effectively shield the underlying photosynthetic tissues from harmful radiation.

This compound is a key intermediate in the process of cell wall feruloylation, a critical mechanism for strengthening plant cell walls, particularly in grasses. Feruloylation is the process of covalently attaching ferulic acid to cell wall polysaccharides, such as arabinoxylans. This process is fundamental to cell wall integrity and defense against pathogens.

In planta studies suggest that this compound can act as an activated feruloyl donor. The feruloyl group is first esterified to glucose in the cytoplasm, and this soluble conjugate is then transported to the Golgi apparatus or the cell wall, where the feruloyl group is transferred to polysaccharide chains. Evidence for this role comes from studies on strawberry (Fragaria x ananassa) callus cultures, where a decrease in the concentration of this compound was directly correlated with an increase in ferulic acid bound to cell wall components.

Once incorporated into the cell wall, the feruloyl groups on adjacent polysaccharide chains can undergo oxidative coupling, catalyzed by peroxidases, to form diferulate cross-links. These cross-links act as molecular rivets, binding polysaccharide chains together and to lignin (B12514952), which significantly increases the rigidity, strength, and resistance of the cell wall to enzymatic degradation by pathogens.

Implications in Biotic Stress Responses and Plant Immunity

This compound, as a glycosylated phenolic compound, is integral to plant defense mechanisms against pathogens and herbivores. The process of feruloylation, which involves the attachment of ferulic acid to cell wall components, is a key strategy employed by plants, particularly grasses, to enhance their structural integrity and resistance to biotic stressors. mdpi.comosti.gov

In this context, this compound can be considered an active intermediate in plant secondary metabolism. It serves as a donor of the feruloyl group for the synthesis of more complex defense-related molecules and for the reinforcement of the cell wall. Ferulic acid, once transferred from the glucose molecule and incorporated into the cell wall (e.g., by esterifying arabinoxylan chains), can undergo oxidative coupling. mdpi.com This process creates cross-links between polysaccharide chains, effectively strengthening the cell wall and forming a more robust physical barrier against microbial enzymes and physical penetration by pathogens. mdpi.comosti.gov The accumulation of such glycosylated phenolics is a recognized plant response to infection.

Furthermore, the presence of feruloyl groups in the cell wall can influence the plant's interaction with its environment, impacting its response to pathogenic threats. While direct studies on this compound are specific, the broader body of research on feruloylation underscores its importance in plant immunity. mdpi.com

Anti-inflammatory Effects in Cellular Models

The anti-inflammatory properties of this compound are primarily attributed to its feruloyl moiety. Ferulic acid, a well-studied hydroxycinnamic acid derivative, is known to exert significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators. nih.gov

In cellular models of inflammation, compounds containing a feruloyl group have demonstrated the ability to suppress the secretion of pro-inflammatory cytokines. Studies on feruloylated oligosaccharides, which share the core feruloyl structure, have shown effective inhibition of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced macrophage models. mdpi.com Concurrently, these compounds can promote the secretion of the anti-inflammatory cytokine IL-10, which plays a negative regulatory role in inflammation. mdpi.com This dual action of inhibiting pro-inflammatory signals while promoting anti-inflammatory ones highlights the therapeutic potential of feruloylated compounds.

The mechanism behind the inhibition of pro-inflammatory mediators often involves the modulation of critical intracellular signaling pathways. Ferulic acid has been shown to regulate pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition can prevent the transcription of numerous pro-inflammatory genes. nih.govsemanticscholar.org For instance, ferulic acid can inhibit TLR4-mediated inflammatory signaling, potentially through a JNK-dependent mechanism that suppresses NF-κB activation. nih.gov Similarly, related polyphenolic compounds have been observed to alleviate inflammation by suppressing MAPK/NF-κB signaling. semanticscholar.org Although direct evidence for this compound is still emerging, its structural similarity to other anti-inflammatory feruloylated compounds suggests it likely operates through these established mechanisms. nih.govmdpi.com

Antiglycation Activity and Advanced Glycation End-product Inhibition

Advanced glycation end-products (AGEs) are harmful compounds formed through the non-enzymatic reaction of sugars with proteins or lipids. nih.gov They are implicated in the progression of aging and the pathogenesis of various diseases, including diabetic complications. nih.govdntb.gov.ua this compound has been identified as an inhibitor of AGE formation.

In studies involving red rice genotypes, this compound contributed to the reduction of AGEs. The mechanism of antiglycation can involve several strategies, including the scavenging of free radicals that promote glycation, the trapping of reactive carbonyl species like methylglyoxal (B44143) that are intermediates in AGE formation, and the inhibition of protein cross-linking. nih.gov The antioxidant properties of this compound, conferred by its phenolic structure, are crucial to this activity. nih.gov By inhibiting the formation of AGEs, this compound may help mitigate the cellular and tissue damage associated with glycation. nih.gov

Antihyperglycemic Properties in Pre-Clinical Models

Evidence from in vitro studies suggests that this compound possesses antihyperglycemic potential. This activity is linked to its ability to influence key enzymes involved in carbohydrate metabolism.

A primary mechanism for the antihyperglycemic effect of this compound is the inhibition of α-glucosidase. This intestinal enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting α-glucosidase, the rate of glucose absorption into the bloodstream is slowed, which can help to manage postprandial hyperglycemia.

| Compound | Enzyme Target | Activity Metric | Reported Value | Source Study Context |

|---|---|---|---|---|

| This compound | α-Glucosidase | IC₅₀ | ~80 µg/mL | Antidiabetic potential assessment |

The demonstrated inhibition of α-glucosidase positions this compound as a compound of interest for further investigation in the context of metabolic disorders such as type 2 diabetes. mdpi.com Its combined actions of inhibiting glucose absorption and preventing glycation-related damage present a multi-faceted approach to managing hyperglycemia and its complications.

Effects on Enzyme Targets Relevant to Glucose Homeostasis

The potential of this compound to modulate carbohydrate metabolism has been suggested through its inhibitory action on key digestive enzymes, primarily α-glucosidase and α-amylase. These enzymes play a crucial role in breaking down complex carbohydrates into absorbable monosaccharides, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia.

While direct and extensive studies on the isolated this compound are limited, research on plant extracts rich in this and related compounds points towards a significant contribution to enzyme inhibition. For instance, phenolic extracts from cereal grains known to contain feruloyl glycosides, such as sorghum, have demonstrated varying degrees of α-glucosidase inhibition mdpi.com. The inhibitory activity of such extracts is often attributed to their complex mixture of phenolic compounds, including ferulic acid derivatives mdpi.comnih.gov.

To provide a relevant biochemical context, the inhibitory activity of its aglycone, ferulic acid, has been more thoroughly investigated. Ferulic acid has been shown to strongly inhibit both α-amylase and α-glucosidase. Mechanistic studies involving enzyme kinetics, spectroscopy, and molecular docking have elucidated the interaction between ferulic acid and these enzymes, revealing a mixed inhibitory mechanism against α-amylase and a non-competitive mechanism against α-glucosidase nih.gov. The binding is primarily driven by hydrogen bonds, which alters the secondary structure of the enzymes and modulates the microenvironment of key amino acid residues nih.gov. The glycosylation of ferulic acid to form this compound may influence this inhibitory potential, potentially altering its binding affinity and mechanism of action, though specific comparative studies are not extensively documented.

| Enzyme | Reported IC₅₀ (mg/mL) | Inhibition Mechanism | Reference |

|---|---|---|---|

| α-Amylase | 0.622 | Mixed | nih.gov |

| α-Glucosidase | 0.866 | Non-competitive | nih.gov |

Preliminary Studies on Antiproliferative and Chemopreventive Potential in Cellular Systems

The antiproliferative and chemopreventive potential of this compound in cellular systems is an emerging area of interest, largely extrapolated from the well-documented anticancer activities of its aglycone, ferulic acid. Direct investigations into the cytotoxic effects of this compound on cancer cell lines are not extensively reported in the current scientific literature. However, the activities of ferulic acid provide a strong rationale for investigating its glycoside derivative.

Ferulic acid has demonstrated significant antiproliferative and pro-apoptotic activities across a wide range of human cancer cell lines in vitro. Its mechanisms of action are multifaceted, involving cell cycle arrest, induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, and modulation of key signaling cascades such as PI3K/Akt/mTOR, which are critical for cancer cell survival, growth, and proliferation nih.govnih.gov. For example, ferulic acid has been shown to induce apoptosis in breast (MCF-7) and liver (HepG2) cancer cells by activating caspase-8 and caspase-9 researchgate.net. In colon cancer cells at various developmental stages, it inhibits proliferation and migration by activating ATM/Chk2 and ATR/Chk1 pathways, leading to cell cycle arrest and apoptosis sciopen.com. Furthermore, it has been observed to inhibit colony formation and migration in pancreatic cancer cells researchgate.net.

The presence of the glucose moiety in this compound could potentially influence its bioavailability, cellular uptake, and metabolic fate compared to ferulic acid, which may in turn modulate its antiproliferative efficacy. However, without direct experimental evidence on this compound, its specific effects on cancer cell lines remain speculative and represent a clear gap in the current research landscape.

| Cancer Cell Line | Cancer Type | Observed Effects | Reported IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | Cytotoxicity, Apoptosis Induction (via Caspase-8 & -9) | 75.40 | researchgate.net |

| HepG2 | Liver Cancer | Cytotoxicity, Apoptosis Induction (via Caspase-8 & -9) | 81.38 | researchgate.net |

| MIA PaCa-2 | Pancreatic Cancer | Decreased cell viability, Inhibition of colony formation and migration | Not Reported | researchgate.net |

| SW-480, Caco-2, HCT-116 | Colon Cancer | Inhibition of proliferation and migration, Cell cycle arrest, Apoptosis induction | Not Reported | sciopen.com |

| Prostate Cancer Lines | Prostate Cancer | Inhibition of cell proliferation, Apoptosis induction | Not Reported | nih.gov |

Advanced Analytical Techniques for Characterization and Quantification

Extraction and Sample Preparation Methodologies for Complex Matrices

The initial and critical step in the analysis of 1-O-feruloyl-beta-D-glucose from natural sources is its efficient extraction from the sample matrix. The choice of extraction method is paramount as it influences the final yield and purity of the analyte.

Modern extraction techniques offer significant advantages over conventional methods by reducing solvent consumption and extraction time while improving efficiency nih.govnih.gov.

Accelerated Solvent Extraction (ASE) , also known as pressurized liquid extraction, utilizes elevated temperatures and pressures to enhance the extraction process mdpi.com. This technique allows for the use of solvents above their atmospheric boiling points, which decreases solvent viscosity and increases its penetration into the sample matrix, leading to faster and more efficient extraction nih.gov. ASE is recognized for its high extraction efficiency, reduced solvent use, and potential for automation nih.govmdpi.com. For thermolabile compounds like phenolic glycosides, operating at lower temperatures with multiple extraction cycles is a proposed strategy to prevent degradation mdpi.com.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample, causing the disruption of plant cell walls and enhancing the release of target compounds nih.govresearchgate.net. The efficiency of MAE is influenced by several factors, including microwave power, extraction time, solvent type, and the sample-to-solvent ratio nih.govdocumentsdelivered.commdpi.com. Studies have shown that MAE can be more effective in terms of both yield and time consumption compared to conventional methods for extracting hydroxycinnamic acid glucosides, such as ferulic acid glucoside documentsdelivered.com. The choice of solvent is crucial; for instance, aqueous solutions of ethanol (B145695) or methanol (B129727) are often more effective than their pure counterparts for extracting phenolic compounds nih.gov.

Ultrasound-Assisted Extraction (UAE) , or sonication, utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls generates high localized pressure and temperature, facilitating cell disruption and enhancing mass transfer of the target analyte into the solvent mdpi.com. UAE has been shown to significantly increase the yield of phenolic compounds in a much shorter time compared to traditional maceration methods mdpi.com. Standardized protocols often involve sonication-assisted extraction for 30–60 minutes followed by centrifugation and filtration to minimize degradation .

| Technique | Principle | Key Parameters | Advantages | Reference Findings |

|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Uses elevated temperature and pressure with liquid solvents. | Temperature, pressure, solvent type, static time, number of cycles. | Fast, automated, low solvent consumption, inert environment. nih.gov | Optimal conditions for grape skins/seeds included multiple cycles and longer static times at lower temperatures to protect thermolabile phenols. mdpi.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and disrupts the sample matrix. nih.gov | Microwave power, time, solvent composition, temperature, sample-to-solvent ratio. nih.govmdpi.com | Reduced time and solvent use, improved extraction yield. nih.gov | A 3-minute MAE was more effective for extracting ferulic acid glucoside from flaxseed than conventional methods. documentsdelivered.com |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing solvent penetration. mdpi.com | Frequency, power, amplitude, time, temperature, solvent. | Increased yield, significantly shorter extraction time, effective at room temperature. mdpi.com | UAE increased total phenolic content in fruit extracts by up to 11 times compared to maceration, in just 10 minutes. mdpi.com |

Following initial extraction, the crude extract often contains a multitude of interfering compounds such as sugars, organic acids, and proteins that can compromise subsequent chromatographic analysis nih.gov. Solid-Phase Extraction (SPE) is a widely employed technique for sample clean-up and preconcentration of analytes nih.gov.

The principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent nih.gov. For phenolic compounds like this compound, reversed-phase polymeric sorbents are commonly used, which effectively retain the moderately polar phenolics while allowing highly polar compounds like sugars to pass through nih.gov. This process not only purifies the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent quantification method. The development of an SPE protocol can lead to higher extraction efficiencies and more reliable quantitative analysis compared to older methods like liquid-liquid extraction nih.gov.

High-Resolution Chromatographic Separations

Chromatographic techniques are indispensable for separating this compound from other structurally similar compounds present in the purified extract.

High-Performance Liquid Chromatography (HPLC) is the most common analytical tool for the identification and quantification of this compound ebi.ac.uk. The separation is typically achieved on a reversed-phase column, most frequently a C18 column nih.gov.

The mobile phase usually consists of a gradient mixture of an aqueous solvent (often acidified with formic or acetic acid to improve peak shape and resolution) and an organic solvent like acetonitrile (B52724) or methanol nih.gov. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set at approximately 320 nm, which is near the maximum absorbance for ferulic acid and its esters nih.gov. For unequivocal identification, HPLC systems are often coupled with Mass Spectrometry (MS), a technique that provides molecular weight and structural information based on fragmentation patterns ebi.ac.ukresearchgate.net.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reversed-Phase C18 | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid | Phosphate Buffer |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution | Gradient | Gradient |

| Detection | UV at 320 nm | DAD (240-400 nm) / MS |

| Application | Quantification of ferulic acid derivatives in plant extracts. nih.gov | Identification and quantification of phenolic compounds in complex mixtures. nih.govscribd.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, sensitivity, and speed of analysis. For complex plant extracts containing numerous isomeric and closely related phenolic glycosides, UPLC provides superior separation capabilities.

When coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), UPLC is a powerful tool for the specific identification of this compound. This combination allows for accurate mass measurements to determine the elemental composition and MS/MS fragmentation analysis for detailed structural confirmation .

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a non-volatile and thermally labile compound due to its sugar moiety and free hydroxyl groups. Therefore, direct analysis of the intact glycoside by GC is not feasible.

Instead, GC is typically used to analyze the aglycone portion, ferulic acid, after chemical or enzymatic hydrolysis to cleave the glycosidic bond nih.gov. To make the resulting ferulic acid sufficiently volatile and thermally stable for GC analysis, a derivatization step is required nih.gov. This process, often silylation, converts the polar hydroxyl and carboxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers and esters. The resulting volatile derivative can then be separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification nih.govresearchgate.net. While an indirect method for the glycoside, GC-MS provides excellent separation of geometric isomers of ferulic acid and sensitive quantification nih.govnih.gov.

Spectroscopic and Spectrometric Structural Elucidation

Structural elucidation is unequivocally established through a combination of nuclear magnetic resonance spectroscopy and mass spectrometry, with ultraviolet-visible spectroscopy providing complementary data for quantification and chromophore identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural identification of this compound. Complete assignment of the proton (¹H) and carbon (¹³C) signals is achieved through one-dimensional and two-dimensional NMR experiments.

The ¹H-NMR spectrum reveals characteristic signals for both the trans-feruloyl and the β-D-glucose moieties. Key signals include two doublets for the vinyl protons (H-7 and H-8) with a large coupling constant (J ≈ 15.8 Hz) confirming the trans configuration of the double bond. The aromatic region displays an ABX system for the protons on the feruloyl ring (H-2, H-5, H-6). The anomeric proton of the glucose unit (H-1') typically appears as a doublet with a coupling constant of approximately 8.0 Hz, confirming its β-configuration.

The ¹³C-NMR spectrum provides the carbon framework of the molecule. The carbonyl carbon of the ester group (C-9) resonates at approximately 166-167 ppm. The signals for the glucose moiety are observed in the typical sugar region (60-100 ppm), with the anomeric carbon (C-1') appearing around 95 ppm.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity between the feruloyl and glucose units. Specifically, HMBC experiments show a correlation between the anomeric proton of glucose (H-1') and the carbonyl carbon of the ferulic acid moiety (C-9), confirming the 1-O-ester linkage.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD) Data synthesized from published values for feruloyl glucosides.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |

| Feruloyl Moiety | ||

| 1 | 127.3 | - |

| 2 | 111.5 | 7.21 (d, J=1.8) |

| 3 | 149.8 | - |

| 4 | 149.1 | - |

| 5 | 116.4 | 6.81 (d, J=8.4) |

| 6 | 124.3 | 7.10 (dd, J=8.4, 1.8) |

| 7 | 146.9 | 7.66 (d, J=15.8) |

| 8 | 115.1 | 6.45 (d, J=15.8) |

| 9 | 167.9 | - |

| 3-OCH₃ | 56.4 | 3.90 (s) |

| β-D-Glucose Moiety | ||

| 1' | 95.5 | 5.70 (d, J=8.0) |

| 2' | 74.4 | 3.55 (t, J=8.5) |

| 3' | 78.1 | 3.52 (t, J=8.5) |

| 4' | 71.7 | 3.45 (t, J=9.0) |

| 5' | 78.4 | 3.50 (m) |

| 6'a | 62.9 | 3.89 (dd, J=12.0, 2.0) |

| 6'b | 62.9 | 3.72 (dd, J=12.0, 5.5) |

Mass spectrometry is a powerful tool for determining the molecular mass and confirming the structure of this compound through fragmentation analysis. The compound has a monoisotopic mass of 356.1107 g/mol , corresponding to the molecular formula C₁₆H₂₀O₉ rsc.orgrsc.org.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), such as LC-ESI-QToF-MS/MS, is widely used for its identification in complex plant extracts. Electrospray ionization (ESI) is a soft ionization technique that typically produces the deprotonated molecule [M-H]⁻ at m/z 355 in negative ion mode.

Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns crucial for structural confirmation. A primary fragmentation pathway involves the cleavage of the glycosidic bond, resulting in a neutral loss of the glucose moiety (162 Da). This produces a prominent fragment ion corresponding to the deprotonated ferulic acid at m/z 193. Further fragmentation of the ferulic acid ion yields characteristic daughter ions.

Table 2: Characteristic ESI-MS/MS Fragmentation of this compound in Negative Ion Mode

| Ion | m/z (mass-to-charge ratio) | Description |

| [M-H]⁻ | 355.1 | Deprotonated parent molecule |

| [M-H-162]⁻ | 193.0 | Loss of glucose moiety, yielding ferulic acid anion |

| [Ferulic acid-H-CH₃]⁻ | 178.0 | Loss of a methyl group (•CH₃) from the ferulic acid fragment |

| [Ferulic acid-H-CO₂]⁻ | 149.0 | Decarboxylation of the ferulic acid fragment |

| [Ferulic acid-H-CH₃-CO]⁻ | 134.0 | Loss of a methyl radical and carbon monoxide |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging is an advanced technique used to visualize the spatial distribution of metabolites directly in plant tissue sections. While imaging of this compound itself is not widely reported, the technique has been successfully applied to map the localization of structurally similar compounds, such as other feruloyl glycosides and related phenolics, in various plant organs. This approach allows researchers to understand where the compound is biosynthesized, transported, and stored, providing critical insights into its physiological roles.

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust method for detecting and quantifying this compound, owing to the strong absorbance of the feruloyl chromophore. The conjugated system of the phenylpropanoid structure gives rise to a characteristic absorption maximum.

When analyzed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), this compound exhibits a distinct UV spectrum. This is instrumental for its quantification in plant extracts, where an optimal detection wavelength is chosen to maximize sensitivity and minimize interference from other compounds.

Table 3: UV-Vis Absorption Data for this compound

| Parameter | Value | Significance |

| λₘₐₓ | ~320-330 nm | Characteristic of the trans-feruloyl chromophore; used for detection and quantification. nih.gov |

Metabolomics and Targeted Profiling Approaches

Metabolomics and targeted profiling have become indispensable for studying this compound in a biological context. These approaches, typically utilizing Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS), enable the sensitive and specific detection of this compound within the complex metabolic background of plant tissues.

In untargeted metabolomics, the high mass accuracy and resolution of QToF-MS allow for the putative identification of this compound based on its accurate mass and isotopic pattern. Confirmation is then achieved through MS/MS analysis, which provides fragmentation data that can be matched against spectral libraries or known fragmentation rules.

Targeted profiling approaches offer enhanced sensitivity and quantitative accuracy. By specifically monitoring for the precursor ion (m/z 355) and its characteristic fragment ions (e.g., m/z 193), analysts can confidently identify and quantify this compound even at low concentrations. This methodology is critical for comparative studies, such as examining the effects of genetic modification, environmental stress, or different processing methods on the phenolic profile of plants.

Emerging Research Frontiers and Biotechnological Implications

Systems Biology Approaches for Understanding In Planta Roles

Systems biology offers a holistic approach to unraveling the functions of 1-O-feruloyl-beta-D-glucose in its native biological context. By integrating data from various "-omics" platforms, researchers can construct a comprehensive picture of the metabolic networks and regulatory pathways in which this compound participates.

Metabolomic profiling, in particular, has been instrumental in correlating the abundance of this compound with specific physiological states or developmental stages. For instance, studies in strawberry callus cultures have shown that the concentration of this compound peaks as cell growth ceases. ebi.ac.uk Its subsequent decrease is linked to a rise in the activity of the enzyme β-glucosidase and an increased production of free ferulic acid. ebi.ac.uk This dynamic relationship suggests a role for this compound as a temporary, soluble storage form of ferulic acid, which can be released and potentially incorporated into the cell wall as the tissue matures or responds to stress. ebi.ac.uk

Integrative analysis, combining metabolomics with transcriptomics and proteomics, can further elucidate its function. For example, by identifying genes and proteins whose expression patterns correlate with the levels of this compound, scientists can pinpoint the specific enzymes and transcription factors that regulate its synthesis, transport, and degradation. This approach is crucial for building predictive models of plant metabolic responses to both developmental cues and environmental challenges.

| Research Approach | Organism/System | Key Findings Related to this compound |

| Metabolomics | Strawberry (Fragaria x ananassa) callus culture | Concentration peaks at the end of the growth phase, with its decline correlating with increased β-glucosidase activity and ferulic acid release. ebi.ac.uk |

| Enzymatic Assays | Carnation (Dianthus caryophyllus) petals | Levels of the compound decrease sharply during senescence, which coincides with a peak in ethylene (B1197577) production. ebi.ac.uk |

| Integrated -Omics | General Plant Systems | Aims to connect the compound's accumulation with the expression of biosynthetic genes (e.g., glucosyltransferases) and regulatory proteins under various conditions. |

Elucidation of Comprehensive Molecular Interaction Networks and Targets

Understanding the biological activity of this compound requires identifying its direct molecular targets and interaction partners within the cell. This compound is not merely an inert metabolite; it actively participates in various biochemical pathways.

One of its key roles is acting as an activated donor of the feruloyl group for the biosynthesis of more complex molecules. Research has identified that it can be a substrate for enzymes that transfer the feruloyl moiety to other acceptors, contributing to the synthesis of compounds like certain betacyanins and glucose polyesters. The formation of this compound itself is catalyzed by specific enzymes such as UDP-glucose:hydroxycinnamic acid O-glucosyltransferases, highlighting its position as an active intermediate in secondary metabolism.

Computational modeling and in vitro binding assays are powerful tools for identifying protein targets. For example, molecular docking studies have analyzed the interaction between feruloyl glucose and the active site of α-glucosidase, an enzyme relevant to carbohydrate metabolism. These studies have revealed specific hydrogen bonding and hydrophobic interactions with key amino acid residues like Asp203, Asp327, Thr205, and the conserved residue Asp542, suggesting a potential mechanism for enzyme inhibition. researchgate.net

| Interacting Molecule/Target | Type of Interaction | Implied Biological Function | Research Method |

| α-Glucosidase | Hydrogen bonding and hydrophobic interactions with active site residues (e.g., Asp203, Asp542). researchgate.net | Inhibition of carbohydrate digestion. | Molecular Docking / In Silico Analysis. researchgate.net |

| Acyltransferases | Substrate (feruloyl group donor). | Biosynthesis of complex secondary metabolites (e.g., betacyanins). | Enzymatic Assays / Metabolite Analysis. |

| β-Glucosidase | Substrate. ebi.ac.uk | Release of free ferulic acid and glucose. ebi.ac.uk | Enzymatic Assays. ebi.ac.uk |

| UDP-glucosyltransferases | Product. | Synthesis from ferulic acid and UDP-glucose. | Enzyme Characterization. |

Genetic Manipulation and Synthetic Biology for Novel Compound Production

The biosynthetic pathway leading to this compound is a prime target for metabolic engineering and synthetic biology. The goal is to enhance the production of this compound in its native plant species or to reconstruct the pathway in microbial hosts like E. coli or yeast for controlled, large-scale production.

The core strategy involves manipulating the general phenylpropanoid pathway, which produces the precursor feruloyl-CoA. unl.edu This can be achieved by upregulating the expression of key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and caffeoyl-CoA O-methyltransferase (CCoAOMT). unl.edu Concurrently, pathways that compete for the same precursors, such as those leading to flavonoids or lignin (B12514952), may be downregulated to channel more metabolic flux towards feruloyl-CoA. unl.edu

The final step, the glucosylation of ferulic acid, is catalyzed by specific UDP-glucose dependent glucosyltransferases (UGTs). Identifying and overexpressing the specific UGT responsible for creating the 1-O-ester bond is critical for high-yield production. Synthetic biology approaches can be used to create novel enzyme variants with improved efficiency or altered substrate specificity, potentially leading to the production of new-to-nature feruloylated compounds. Advanced genetic tools, such as in vivo molecular reporters, can be developed to screen large libraries of engineered microbial mutants to identify rare variants with enhanced biosynthetic capabilities. uh.edu

Applications in Plant Breeding and Crop Improvement for Stress Resilience

The feruloyl moiety of this compound is a critical component of the plant cell wall, particularly in grasses. mdpi.com Ferulic acid, once released from its glucose ester, can be incorporated into cell wall polysaccharides like arabinoxylans. mdpi.com There, it can undergo oxidative coupling to form diferulate bridges, which cross-link polysaccharide chains. mdpi.com This cross-linking strengthens the cell wall, providing mechanical support and forming a barrier against pathogens and environmental stressors. mdpi.com

This biological function has significant implications for agriculture. By modulating the extent of cell wall feruloylation, it is possible to enhance crop resilience. Plant breeding programs can select for varieties with optimized levels of ferulate esters. Quantitative Trait Locus (QTL) analysis in crops like maize has successfully identified genetic regions associated with the content of ester-linked ferulic acid and diferulates in the cell wall. mdpi.com

Targeting the genes responsible for the synthesis and transport of this compound—a key soluble precursor for cell wall feruloylation—could be a sophisticated strategy for improving traits such as:

Drought and Salinity Tolerance: A reinforced cell wall can help maintain cell turgor and reduce water loss.

Pathogen Resistance: A stronger, cross-linked cell wall is more difficult for pathogenic fungi and bacteria to degrade.

Lodging Resistance: Increased stalk strength can prevent crop stems from breaking in wind or rain.

Development of Biosensors and Diagnostic Tools based on Compound Activity

The ability to rapidly and accurately quantify this compound or its biological activity in plant tissues or extracts would be invaluable for research and agricultural applications. This has spurred interest in developing specific biosensors and diagnostic tools.

A promising approach for a biosensor is based on an enzymatic reaction coupled with electrochemical detection. mdpi.com Given that this compound can be specifically hydrolyzed by the enzyme β-glucosidase to release glucose and ferulic acid, a multi-enzyme biosensor could be designed. ebi.ac.uk

A hypothetical design for such a biosensor could involve a two-stage process:

Recognition and Conversion: An immobilized β-glucosidase layer acts as the specific recognition element. When a sample containing this compound is introduced, the enzyme cleaves the ester bond, releasing a proportional amount of D-glucose.

Signal Transduction: The released glucose then diffuses to a second layer containing glucose oxidase (GOx). nih.gov The GOx catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂). This H₂O₂ can be detected electrochemically at an electrode, generating a current that is directly proportional to the original concentration of this compound in the sample. mdpi.com

Such a tool would allow for high-throughput screening of plant varieties in breeding programs or for monitoring the metabolic state of crops in response to environmental stimuli.

Q & A

Q. What are the validated analytical methods for identifying and quantifying 1-O-feruloyl-beta-D-glucose in plant extracts?

To identify and quantify this compound, researchers commonly use high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS). For instance, in studies on Luffa cylindrica and red rice genotypes, reverse-phase HPLC with UV detection at 320 nm (optimized for phenolic acids) was employed to separate and quantify this compound alongside other phenolic derivatives . Ultra-performance liquid chromatography quadrupole time-of-flight MS (UPLC-QTOF-MS) is recommended for higher specificity, enabling structural confirmation via fragmentation patterns and accurate mass measurements .

Q. How can researchers ensure the reproducibility of this compound extraction from plant matrices?